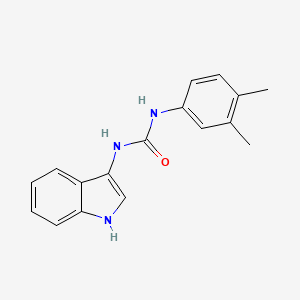
1-(3,4-dimethylphenyl)-3-(1H-indol-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dimethylphenyl)-3-(1H-indol-3-yl)urea, also known as GW-501516, is a synthetic compound that belongs to the class of selective androgen receptor modulators (SARMs). It was first developed by GlaxoSmithKline in the 1990s as a potential treatment for metabolic and cardiovascular diseases. However, due to its ability to enhance endurance and physical performance, it has gained popularity among athletes and bodybuilders as a performance-enhancing drug.
Mécanisme D'action
1-(3,4-dimethylphenyl)-3-(1H-indol-3-yl)urea works by activating the peroxisome proliferator-activated receptor delta (PPARδ) pathway, which regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. It increases the expression of genes involved in fatty acid oxidation, mitochondrial biogenesis, and glucose uptake, leading to increased energy expenditure and improved metabolic function.
Biochemical and Physiological Effects:
1-(3,4-dimethylphenyl)-3-(1H-indol-3-yl)urea has been shown to improve endurance and physical performance in animal models and human studies. It increases the capacity for fatty acid oxidation and glucose uptake in skeletal muscle, leading to improved energy production and reduced fatigue. It also increases the expression of genes involved in angiogenesis, which may contribute to improved oxygen delivery to the muscles.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3,4-dimethylphenyl)-3-(1H-indol-3-yl)urea has several advantages for laboratory experiments, including its high potency, specificity, and selectivity for the PPARδ receptor. It is also orally bioavailable and has a long half-life, making it convenient for dosing and administration. However, its use in laboratory experiments is limited by its potential for off-target effects and toxicity, as well as ethical considerations related to its use as a performance-enhancing drug.
Orientations Futures
Future research on 1-(3,4-dimethylphenyl)-3-(1H-indol-3-yl)urea may focus on its potential therapeutic applications in various diseases, such as metabolic disorders, neurodegenerative diseases, and cancer. In addition, further studies may investigate its effects on muscle function, exercise performance, and recovery from injury. Finally, research may also explore the development of safer and more effective analogs of 1-(3,4-dimethylphenyl)-3-(1H-indol-3-yl)urea with fewer off-target effects and improved pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of 1-(3,4-dimethylphenyl)-3-(1H-indol-3-yl)urea involves the reaction of 3-(1H-indol-3-yl)propanoic acid with 3,4-dimethylphenyl isocyanate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure 1-(3,4-dimethylphenyl)-3-(1H-indol-3-yl)urea.
Applications De Recherche Scientifique
1-(3,4-dimethylphenyl)-3-(1H-indol-3-yl)urea has been extensively studied for its potential therapeutic applications in various diseases such as obesity, diabetes, and cardiovascular diseases. It has been shown to improve insulin sensitivity, reduce inflammation, and increase fat oxidation in animal models. In addition, it has been found to have neuroprotective effects and to improve cognitive function in mice.
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(1H-indol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-11-7-8-13(9-12(11)2)19-17(21)20-16-10-18-15-6-4-3-5-14(15)16/h3-10,18H,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUKGSXOWGDVJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CNC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethylphenyl)-3-(1H-indol-3-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-({4-[(2,4-dichlorobenzyl)oxy]phenyl}methylene)-2-(3-nitroanilino)acetohydrazide](/img/structure/B2791930.png)
![2-[(2,5-Dimethylphenyl)methylsulfanyl]-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2791932.png)
![N-(3,4-dimethoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2791935.png)
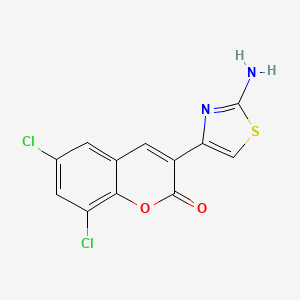
![(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2791939.png)
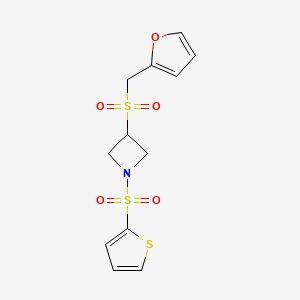
![N-{3-tert-butyl-2-methyl-4-oxo-2H,4H-indeno[1,2-c]pyrazol-6-yl}-2-methylpropanamide](/img/structure/B2791943.png)
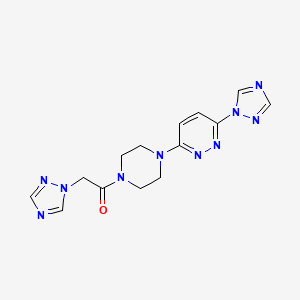
![3-((4-Ethylphenyl)sulfonyl)-5-(pyrrolidin-1-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2791945.png)
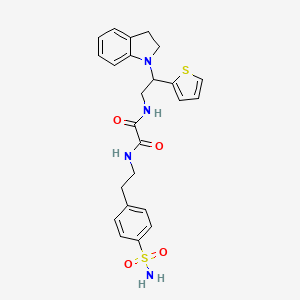
![2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2791947.png)
![1-[3-(5-Propan-2-yl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2791948.png)

